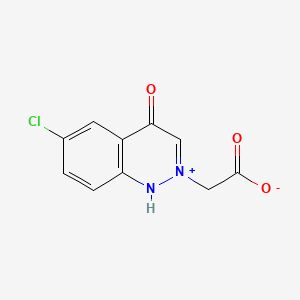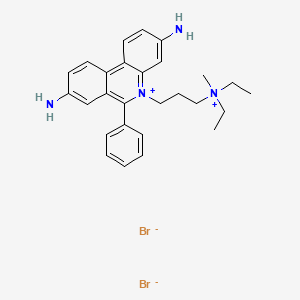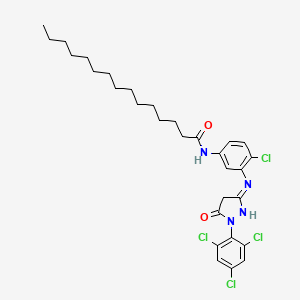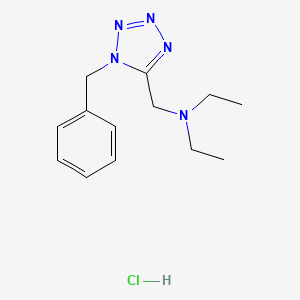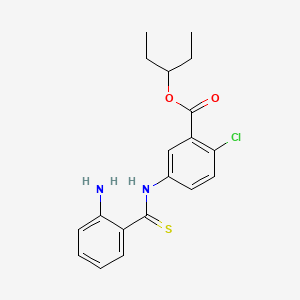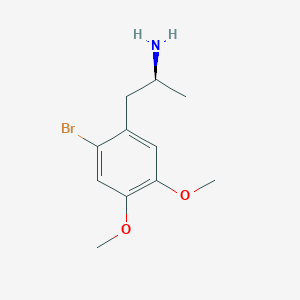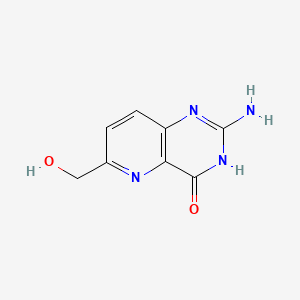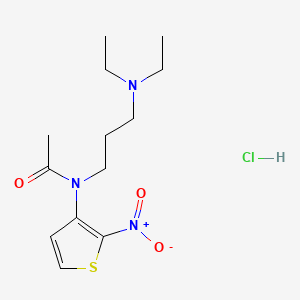
Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a diethylamino group, a nitro group, and a thienyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which can affect its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diethylamino propyl intermediate: This step involves the reaction of diethylamine with a suitable alkyl halide, such as 3-chloropropylamine, under basic conditions to form the diethylamino propyl intermediate.
Introduction of the nitro group: The nitro group can be introduced through nitration of a suitable aromatic precursor, such as thiophene, using a mixture of concentrated sulfuric acid and nitric acid.
Coupling reaction: The diethylamino propyl intermediate is then coupled with the nitro-substituted thiophene derivative under appropriate conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the hydrochloride salt: The final step involves the treatment of the coupled product with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted amides or other functionalized products.
Aplicaciones Científicas De Investigación
Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways or target specific receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, modulating their activity. The nitro group can participate in redox reactions, affecting cellular processes. The thienyl group can enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride: Similar structure but with a dimethylamino group instead of a diethylamino group.
Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-2-thienyl)-, monohydrochloride: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and interaction with biological targets, while the nitro and thienyl groups contribute to its reactivity and binding affinity.
Propiedades
Número CAS |
122777-81-5 |
|---|---|
Fórmula molecular |
C13H22ClN3O3S |
Peso molecular |
335.85 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-N-(2-nitrothiophen-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H21N3O3S.ClH/c1-4-14(5-2)8-6-9-15(11(3)17)12-7-10-20-13(12)16(18)19;/h7,10H,4-6,8-9H2,1-3H3;1H |
Clave InChI |
YESAUUNVFCUTBL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


